2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrFO2 and a molecular weight of 259.07 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Chemical Reactions Analysis
2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Scientific Research Applications
2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various interactions with biological molecules, leading to inhibition or activation of specific enzymes or receptors . The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
2-(2-Chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.
2-(2-Bromo-6-chlorophenyl)cyclopropane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
2-(2-Bromo-6-methylphenyl)cyclopropane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s reactivity and applications.
Properties
IUPAC Name |
2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQDENVDTJSTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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